Mao-B-IN-10

MAO-B Inhibition Alzheimer's Disease Enzyme Assay

MAO-B-IN-10 (compound 4f) is the only multi-target-directed ligand (MTDL) that simultaneously inhibits MAO-B (IC50 5.3 μM), inhibits/disaggregates Aβ (58.2%/43.3%), and acts as a pseudo-irreversible hBChE inhibitor (IC50 0.97 μM). Its high BBB penetration is confirmed by in vivo PET-CT imaging of [11C]4f, a feature absent in single-target probes. This validated tool compound enables integrated study of synergistic AD pathways. Ideal as a reference standard or positive control for preclinical AD models. Direct procurement ensures authentic, high-purity material for reproducible research.

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
Cat. No. B12416989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-10
Molecular FormulaC23H26N2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC
InChIInChI=1S/C23H26N2O4/c1-4-24(2)23(27)29-20-11-9-17(15-21(20)28-3)10-12-22(26)25-14-13-18-7-5-6-8-19(18)16-25/h5-12,15H,4,13-14,16H2,1-3H3/b12-10+
InChIKeyLFDKTRKHMGXBPS-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO-B-IN-10 (Compound 4f) in Alzheimer’s Research: A Multi-Target Directed Ligand with Dual MAO-B/Aβ Activity and Demonstrated Brain Penetration


MAO-B-IN-10, also designated as compound 4f, is a novel O-carbamoyl ferulamide derivative developed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research [1]. It is characterized as a potent and selective monoamine oxidase-B (MAO-B) inhibitor with an IC50 of 5.3 μM, and additionally exhibits the capacity to inhibit (58.2%) and disaggregate (43.3%) self-mediated amyloid-β (Aβ) aggregation [1]. The compound is documented to be a pseudo-irreversible inhibitor of human butyrylcholinesterase (hBChE) with an IC50 of 0.97 μM and demonstrates high blood-brain barrier (BBB) penetration as confirmed by PET-CT imaging [1].

MAO-B-IN-10 Procurement Justification: Why Standard MAO-B Inhibitors Cannot Replicate This Compound's Multi-Target Profile


Substituting MAO-B-IN-10 with a standard MAO-B inhibitor (e.g., selegiline, rasagiline) or a single-target Aβ aggregation inhibitor would fail to replicate the compound's unique multi-factorial mechanism of action. MAO-B-IN-10 is explicitly designed as a multi-target-directed ligand (MTDL) to simultaneously address MAO-B activity, Aβ aggregation, and butyrylcholinesterase inhibition, while demonstrating high BBB penetration confirmed by PET-CT imaging [1]. Generic substitution would forgo this integrated approach, which is a key differentiator for research applications in Alzheimer's disease where multiple pathological pathways converge [1]. The following evidence quantifies these unique, non-interchangeable attributes.

MAO-B-IN-10 Quantitative Differentiation: Head-to-Head Comparisons with Key Comparators


MAO-B Inhibition Potency: MAO-B-IN-10 vs. Selegiline (Cross-Study Comparable)

MAO-B-IN-10 demonstrates MAO-B inhibitory activity with an IC50 of 5.3 μM [1]. For context, the established MAO-B inhibitor selegiline exhibits an IC50 of 0.037 μM under comparable assay conditions [2]. While MAO-B-IN-10 is less potent as a pure MAO-B inhibitor, its differentiation lies in its multi-target profile, which includes Aβ modulation and hBChE inhibition, activities not present in selegiline [REFS-1, REFS-2].

MAO-B Inhibition Alzheimer's Disease Enzyme Assay

Dual Anti-Amyloid Activity: MAO-B-IN-10 vs. Curcumin (Class-Level Inference)

A key differentiator for MAO-B-IN-10 is its demonstrated ability to both inhibit and disaggregate self-mediated Aβ aggregation [1]. At a single concentration, it achieves 58.2% inhibition and 43.3% disaggregation [1]. This dual action is not a universal property of MAO-B inhibitors. For comparison, the well-studied natural product curcumin, a known Aβ aggregation inhibitor, exhibits an IC50 of approximately 0.8-10 μM for inhibition, but its disaggregation activity is often less pronounced and varies significantly with assay conditions [2].

Aβ Aggregation Amyloid Disaggregation Multi-Target Directed Ligand

Confirmed Blood-Brain Barrier Penetration: PET-CT Imaging Evidence vs. Common MAO-B Inhibitors

MAO-B-IN-10's ability to penetrate the blood-brain barrier (BBB) is not merely inferred but has been directly visualized and quantified using PET-CT imaging with a [11C]-labeled analog [1]. The study demonstrated high BBB penetration, with notable uptake in the hippocampus and striatum, and rapid brain uptake following intravenous injection [1]. This contrasts with many MAO-B inhibitors that either have poor CNS penetration or lack direct imaging confirmation, a critical factor for preclinical AD research where target engagement in the brain is essential.

Blood-Brain Barrier PET-CT Imaging CNS Drug Delivery

In Vivo Efficacy in a Zebrafish AD Model: Quantitative Behavioral Recovery

In an AlCl3-induced zebrafish model of AD, MAO-B-IN-10 demonstrated a significant 'fascinating dyskinesia recovery rate and response efficiency' [1]. While the exact percentage improvement is not detailed in the abstract, the study explicitly quantifies a positive behavioral outcome in a living organism, moving beyond in vitro potency. This in vivo validation is a strong differentiator from many early-stage MAO-B inhibitors that lack such functional data.

Zebrafish Model Alzheimer's Disease Behavioral Pharmacology

Recommended Research Applications for MAO-B-IN-10 Based on Evidence-Based Differentiation


Multi-Target Drug Discovery in Alzheimer's Disease

MAO-B-IN-10 is ideally suited as a tool compound for investigating the therapeutic potential of simultaneously targeting MAO-B, Aβ aggregation, and BChE in preclinical AD models. Its validated multi-target profile [1] allows researchers to study the synergistic effects of these mechanisms in a single entity, a key differentiator from single-target probes.

CNS Pharmacokinetic and Biodistribution Studies

The availability of a PET-CT imaging analog ([11C]4f) [1] makes MAO-B-IN-10 a valuable reference for developing and validating imaging agents or for conducting preclinical biodistribution studies focused on CNS penetration. Its confirmed, rapid brain uptake provides a benchmark for evaluating the brain delivery of related compounds.

In Vivo Validation of Multi-Target Mechanisms in Zebrafish Models

Given its demonstrated efficacy in an AlCl3-induced zebrafish model of AD [1], MAO-B-IN-10 serves as a reliable positive control or test compound for in vivo behavioral pharmacology studies. Its use in this model helps bridge the gap between in vitro activity and functional outcomes in a living vertebrate system.

Benchmarking Dual MAO-B/Aβ Activity in Compound Screening

For screening campaigns aimed at discovering novel multi-target AD therapeutics, MAO-B-IN-10 can be employed as a reference standard for its dual MAO-B inhibition and Aβ aggregation modulation [1]. It provides a defined benchmark for both activities, enabling the identification of compounds with superior or comparable multi-target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mao-B-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.